1-(naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione 1-(naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
Brand Name: Vulcanchem
CAS No.: 898409-58-0
VCID: VC4887585
InChI: InChI=1S/C17H14N2O2/c1-2-10-18-11-12-19(17(21)16(18)20)15-9-5-7-13-6-3-4-8-14(13)15/h2-9,11-12H,1,10H2
SMILES: C=CCN1C=CN(C(=O)C1=O)C2=CC=CC3=CC=CC=C32
Molecular Formula: C17H14N2O2
Molecular Weight: 278.311

1-(naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

CAS No.: 898409-58-0

Cat. No.: VC4887585

Molecular Formula: C17H14N2O2

Molecular Weight: 278.311

* For research use only. Not for human or veterinary use.

1-(naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione - 898409-58-0

Specification

CAS No. 898409-58-0
Molecular Formula C17H14N2O2
Molecular Weight 278.311
IUPAC Name 1-naphthalen-1-yl-4-prop-2-enylpyrazine-2,3-dione
Standard InChI InChI=1S/C17H14N2O2/c1-2-10-18-11-12-19(17(21)16(18)20)15-9-5-7-13-6-3-4-8-14(13)15/h2-9,11-12H,1,10H2
Standard InChI Key JAYDDWRCKXVXOS-UHFFFAOYSA-N
SMILES C=CCN1C=CN(C(=O)C1=O)C2=CC=CC3=CC=CC=C32

Introduction

Structural and Physicochemical Properties

The compound’s core structure, 1,2,3,4-tetrahydropyrazine-2,3-dione, is a partially saturated six-membered ring containing two ketone groups at positions 2 and 3. The naphthalen-1-yl group introduces aromaticity and planar rigidity, while the propenyl substituent adds aliphatic flexibility. Key physicochemical properties inferred from analogs include:

Molecular Geometry and Electronic Configuration

Density functional theory (DFT) calculations on similar tetrahydropyrazine-diones suggest a puckered ring conformation due to partial saturation, with the naphthalene moiety adopting a coplanar orientation relative to the diketone system . The propenyl group likely induces steric strain, affecting reactivity and intermolecular interactions.

Solubility and Stability

Morpholine-dione analogs, such as 3,6-di-(propan-2-yl)-4-methyl-morpholine-2,5-dione, exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, dioxane) but poor aqueous solubility . The propenyl group may enhance lipophilicity, as seen in allyl-substituted heterocycles . Stability under acidic conditions is anticipated due to the electron-withdrawing ketone groups, though alkaline hydrolysis of the enone system is possible.

Table 1: Predicted Physicochemical Properties

PropertyValue/RangeBasis for Inference
Molecular Weight~284.3 g/molCalculated from structure
LogP (Partition Coefficient)2.8–3.5Analogous morpholine-diones
Melting Point160–180°CPyrazine-dione derivatives
λmax (UV-Vis)270–290 nmNaphthalene chromophore

Synthetic Pathways and Optimization

The synthesis of 1-(naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be approached via multicomponent reactions (MCRs) and transition-metal catalysis, drawing from methodologies used for structurally related compounds.

Ugi Reaction-Based Assembly

The Ugi four-component reaction (4-CR) has been employed to synthesize morpholine-diones and pyrazine derivatives . For this compound, a plausible route involves:

  • Condensation: Naphthalen-1-amine reacts with glyoxylic acid to form an imine intermediate.

  • Nucleophilic Addition: Propenyl isocyanide adds to the imine, followed by cyclization to yield the tetrahydropyrazine-dione core .

Key challenges include regioselectivity in propenyl group attachment and avoiding polymerization of the allyl moiety. Catalytic palladium systems, such as Pd₂(dba)₃ with bisphosphine ligands (e.g., L4), have proven effective in suppressing side reactions in allylic substitutions .

Tsuji-Trost Cyclization

Asymmetric Tsuji-Trost cyclization, optimized for spiro-diketopiperazines , could be adapted for enantioselective synthesis. Using Pd₂(dba)₃ (5 mol%) and chiral ligand L4 (20 mol%) in dioxane at 0.05 M concentration achieves >95% enantiomeric excess (ee) for related systems .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield/ee
CatalystPd₂(dba)₃ (5 mol%)Enhances turnover frequency
LigandL4 (20 mol%)Maximizes enantioselectivity
SolventDioxaneImproves solubility
Concentration0.05 MReduces intermolecular side reactions

Pharmacological and Biological Activity

While direct studies on the compound are unavailable, structurally related molecules exhibit significant bioactivity:

Sigma Receptor Antagonism

Analogous naphthalene-containing compounds, such as S1RA (E-52862), demonstrate potent σ₁ receptor antagonism (IC₅₀ = 8.2 nM) . The naphthalen-1-yl group is critical for receptor binding, suggesting similar activity for the target compound.

Enzyme Inhibition

Morpholine-diones inhibit xanthine oxidase (XO) at micromolar concentrations . The tetrahydropyrazine-dione core may chelate metal ions in enzyme active sites, while the propenyl group could modulate membrane permeability.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s σ₁ receptor affinity positions it as a candidate for neuropathic pain treatment, mirroring the clinical trajectory of S1RA . Additionally, XO inhibition suggests potential in gout management.

Polymer Chemistry

The propenyl group enables radical polymerization, forming biocompatible hydrogels. Copolymerization with methacrylic acid yields materials with tunable mechanical properties for drug delivery .

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